molecular formula C20H18ClN3O2 B5757015 N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5757015
M. Wt: 367.8 g/mol
InChI Key: OGQGWUYEYQZMHR-UHFFFAOYSA-N
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Description

N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in cells. For example, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Biochemical and Physiological Effects:
N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to possess anti-inflammatory properties. In vivo studies have shown that the compound can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is its potential use as a versatile tool for studying various biological processes. The compound can be used as a fluorescent probe for the detection of metal ions in biological systems. It can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One potential direction is the development of new derivatives of this compound with improved solubility and biological activity. Another direction is the investigation of the compound's potential use as a diagnostic tool for the detection of metal ions in biological systems. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the reaction of 2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90°C for several hours. The resulting product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

2-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-3-12-24(20(25)16-6-4-5-7-17(16)21)13-18-22-19(23-26-18)15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQGWUYEYQZMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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